R892

Bradykinin B1 Receptor Receptor Pharmacology Functional Antagonism

R892 is a uniquely engineered B1R antagonist offering metabolic stability and high selectivity (ID50 B1: 2.8 nM, B2: >600 nM). Its resistance to aminopeptidase/ACE cleavage ensures reliable in vivo data, distinguishing it from unstable generic peptides. Essential for reproducible B1R mechanism studies in chronic pain and cardiovascular models.

Molecular Formula C58H83N13O12
Molecular Weight 1154.4 g/mol
CAS No. 229030-05-1
Cat. No. B549403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR892
CAS229030-05-1
Molecular FormulaC58H83N13O12
Molecular Weight1154.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CO)NC(=O)C(C)(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C
InChIInChI=1S/C58H83N13O12/c1-5-35(2)48(55(81)82)68-50(76)43(31-38-24-25-39-18-9-10-19-40(39)30-38)66-51(77)44(34-72)67-56(83)58(4,32-37-16-7-6-8-17-37)69-47(74)33-63-52(78)45-22-14-28-70(45)54(80)46-23-15-29-71(46)53(79)42(21-13-27-62-57(60)61)65-49(75)41(64-36(3)73)20-11-12-26-59/h6-10,16-19,24-25,30,35,41-46,48,72H,5,11-15,20-23,26-29,31-34,59H2,1-4H3,(H,63,78)(H,64,73)(H,65,75)(H,66,77)(H,67,83)(H,68,76)(H,69,74)(H,81,82)(H4,60,61,62)/t35-,41-,42-,43+,44-,45-,46-,48-,58-/m0/s1
InChIKeySTDZHNYUPODPLD-DDLDLQAOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilised solid
Storage-20°C

R892 (CAS 229030-05-1): A Potent, Metabolically Stable Bradykinin B1 Receptor Antagonist for Selective Pharmacological Investigation


R892 (CAS 229030-05-1) is a potent, selective, and metabolically stable peptidic antagonist of the bradykinin B1 receptor (B1R) [1]. As a synthetic peptide analog, R892 exhibits high affinity for the B1R, with a reported pA2 value of 8.8 on human receptors and ID50 values of 2.8 nM at the B1R and >600 nM at the B2R, indicating strong selectivity [2]. It is characterized by a molecular formula of C58H83N13O12 and a molecular weight of 1154.36 g/mol [2]. R892 is widely utilized in academic and industrial research to delineate the physiological and pathological roles of the B1R in inflammation, pain, and cardiovascular function, serving as a critical reference tool for target validation and mechanistic studies [1].

The Critical Failure of Simple Bradykinin B1 Antagonist Substitution: A Lesson in Potency, Selectivity, and Metabolic Stability


Generic substitution among bradykinin B1 receptor (B1R) antagonists is scientifically unsound due to profound differences in their molecular pharmacology, particularly concerning metabolic stability and species-specific potency. The B1R is an inducible receptor with complex, often divergent, roles across species [1]. Early-generation peptide antagonists, such as des-Arg9-[Leu8]bradykinin, suffer from rapid enzymatic degradation by aminopeptidases and angiotensin-converting enzyme (ACE), drastically limiting their in vivo half-life and experimental utility [1]. More recent non-peptide antagonists, like SSR240612 or NVP-SAA164, offer oral bioavailability but exhibit significant species-dependent variations in affinity, with some showing no activity at rodent receptors [2]. In contrast, R892 was specifically engineered with structural modifications, including an N-terminal acetyl group and the incorporation of α-methyl-L-phenylalanine, to confer resistance to these key metabolic pathways while maintaining high potency across human and rabbit B1R orthologs [3]. Therefore, assuming functional equivalence among B1R antagonists without rigorous quantitative evidence can lead to misleading or entirely negative experimental outcomes.

Quantitative Evidence for the Superiority of R892 Over Closest Analogs: A Comparative Analysis of Potency, Selectivity, and Metabolic Stability


Enhanced Potency at Human B1 Receptors: R892 vs. R715

In a direct comparison from the same research group, R892 demonstrates a higher functional antagonist potency at the human B1 receptor than its predecessor, R715 [1]. This improvement is reflected in the pA2 values obtained on human umbilical vein, a standard ex vivo assay for B1R activity [1].

Bradykinin B1 Receptor Receptor Pharmacology Functional Antagonism

Superior Selectivity Profile: B1 vs. B2 Receptor Discrimination

R892 demonstrates a high degree of selectivity for the B1 receptor over the B2 receptor, a critical feature to avoid confounding vasoactive responses in cardiovascular and inflammation models . While many early B1 antagonists displayed residual B2 agonism or antagonism, R892's selectivity window is well-defined .

Receptor Selectivity Bradykinin Receptors Functional Assays

Engineered Metabolic Stability: A Key Differentiator from Early Peptide Antagonists

R892 incorporates a D-β-Nal residue at position 7 and an α-methyl-L-Phe at position 5, which were rationally designed to confer resistance to degradation by aminopeptidases and angiotensin-converting enzyme (ACE) [1]. This is a critical advantage over the endogenous B1 agonist des-Arg9-bradykinin and early antagonist peptides like des-Arg9-[Leu8]bradykinin, which are rapidly cleaved and inactivated in biological matrices [1].

Peptide Stability Enzymatic Degradation In Vitro ADME

Species-Specific Potency Profile: Broad Applicability vs. Narrow Tools

R892 maintains high antagonistic potency across human and rabbit B1 receptors (pA2 = 8.8 and 8.6, respectively) . This contrasts with several modern non-peptide B1 antagonists, such as NVP-SAA164, which show high potency at human B1R (Ki = 8 nM) but are completely inactive at the rat ortholog, severely limiting their use in common rodent models of disease [1].

Species Pharmacology Translational Research B1 Receptor Orthologs

In Vivo Functional Validation: Hypertensive Activity in a Defined Cardiovascular Model

R892 has a demonstrated and quantifiable in vivo effect on blood pressure, causing hypertension in mice, which confirms its ability to effectively antagonize B1 receptors in a whole-animal system and engage a physiologically relevant pathway . This provides a clear, functional baseline for experimental design.

Cardiovascular Pharmacology In Vivo Models Blood Pressure Regulation

High-Impact Application Scenarios for R892 in Preclinical and Translational Research


Validating B1R-Specific Mechanisms in Inflammation and Pain

Researchers seeking to dissect the specific contribution of the B1 receptor in complex inflammatory or neuropathic pain models, where both B1 and B2 receptors may be activated, can rely on R892's high selectivity (ID50 >600 nM at B2R) and species potency profile to isolate B1R-mediated effects. Its use is particularly warranted when studying the transition from acute to chronic pain, where B1R expression is upregulated, as shown by its efficacy in suppressing spontaneous scratching in a chronic itch model [1]. This allows for a clear interpretation of results without confounding B2R activity.

Deciphering the Role of B1R in Cardiovascular Homeostasis and Disease

For studies investigating the complex interplay between the kallikrein-kinin system and blood pressure regulation, R892 serves as a critical tool. Its in vivo hypertensive effect in mice provides a robust functional readout for target engagement, enabling researchers to explore B1R's role in hypertension, vascular remodeling, and organ protection in models like myocardial infarction [2]. The compound's metabolic stability is essential for maintaining consistent exposure during long-term infusion or repeated dosing regimens often required in cardiovascular studies.

Establishing a Gold-Standard Reference Antagonist in B1R Pharmacology

In drug discovery programs aimed at identifying novel B1R antagonists (both peptide and non-peptide), R892 is the appropriate choice as a positive control and benchmarking tool. Its well-defined potency (pA2 8.8 on human B1R) and functional antagonism in standard ex vivo assays (e.g., human umbilical vein contraction) provide a reliable comparator against which the activity and selectivity of new chemical entities can be rigorously assessed [3]. Using a stable, potent, and commercially available peptide like R892 ensures experimental reproducibility and data comparability across different research sites and over time.

Quote Request

Request a Quote for R892

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.